molecular formula C11H24O B15175928 1-Methoxy-3,7-dimethyloctane CAS No. 93840-86-9

1-Methoxy-3,7-dimethyloctane

Cat. No.: B15175928
CAS No.: 93840-86-9
M. Wt: 172.31 g/mol
InChI Key: XBFMCXPIVMBHAL-UHFFFAOYSA-N
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Description

1-Methoxy-3,7-dimethyloctane is an organic compound with the molecular formula C11H24O It is a member of the alkane family, characterized by a linear chain of carbon atoms with a methoxy group (-OCH3) attached to the first carbon and two methyl groups (-CH3) attached to the third and seventh carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3,7-dimethyloctane can be synthesized through several methods. One common approach involves the alkylation of 3,7-dimethyloctanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the substitution of the hydroxyl group with a methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3,7-dimethyloctane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-methoxy-3,7-dimethyloctan-2-one.

    Reduction: The compound can be reduced to form 1-methoxy-3,7-dimethyloctanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like hydrogen chloride (HCl) or bromine (Br2).

Major Products Formed:

    Oxidation: 1-Methoxy-3,7-dimethyloctan-2-one.

    Reduction: 1-Methoxy-3,7-dimethyloctanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Methoxy-3,7-dimethyloctane has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-methoxy-3,7-dimethyloctane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of methyl groups can also affect the compound’s hydrophobicity and membrane permeability, impacting its overall behavior in biological systems.

Comparison with Similar Compounds

    3,7-Dimethyloctane: Lacks the methoxy group, resulting in different chemical and physical properties.

    1-Methoxy-3,7-dimethyloctanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    1-Methoxy-3,7-dimethyloctan-2-one: An oxidized form of 1-methoxy-3,7-dimethyloctane with a carbonyl group.

Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.

Properties

CAS No.

93840-86-9

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

1-methoxy-3,7-dimethyloctane

InChI

InChI=1S/C11H24O/c1-10(2)6-5-7-11(3)8-9-12-4/h10-11H,5-9H2,1-4H3

InChI Key

XBFMCXPIVMBHAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCOC

Origin of Product

United States

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